2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one
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Overview
Description
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one is an organic compound that features a quinazolinone core substituted with an aziridine ring and three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one typically involves the reaction of 5,6,7-trimethoxy-4(1H)-quinazolinone with aziridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution of the aziridine ring onto the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aziridine ring can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one involves the alkylation of DNA, leading to the formation of DNA cross-links. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature an aziridine ring and have been studied for their anticancer properties.
5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its use in antibody-directed enzyme prodrug therapy (ADEPT) for cancer treatment.
Uniqueness
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one is unique due to its specific substitution pattern on the quinazolinone core, which may confer distinct biological activities and chemical reactivity compared to other aziridine-containing compounds.
Properties
CAS No. |
828258-23-7 |
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Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-5,6,7-trimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H15N3O4/c1-18-8-6-7-9(11(20-3)10(8)19-2)12(17)15-13(14-7)16-4-5-16/h6H,4-5H2,1-3H3,(H,14,15,17) |
InChI Key |
RWWCKIRNEITJRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=C(NC2=O)N3CC3)OC)OC |
Origin of Product |
United States |
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